Cas no 55-48-1 (Atropine sulfate)
Atropine sulfate Chemical and Physical Properties
Names and Identifiers
-
- atropine sulphate
- Atropine Sulfate, Atropa belladonna L.
- Atropinesulfate
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate sulfate (2:1)
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate sulfate (1:1)
- bis{(3-endo)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azoniabicyclo[3.2.1]octane} sulfate
- ACETAMIDE,N-[5-[(2-HYDROXYETHYL)SULFONYL]-2,4-DIMETHOXYPHENYL]-
- ATROPINE SULFATE(P)
- ATROPINE SULFATE(RG)
- Sulfatropinol
- atropette
- atropin sulfate
- Atropina Solfato
- atropinsal
- Atropinsulfat
- atropisal
- corbella
- davurtrop
- eyesule
- lio-atropin
- Ryuato
- Tropintran
- (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenyl-propanoate sulphate
- Atropine sulfate
- 1alphaH,5alphaH-Tropan-3alpha-ol (+-)-tropate (ester), sulfate (2:1) (salt)
- HMS3886G08
- C17H23NO3.1/2H2O4S
- Atropine sulfate anhydrous (2:1) salt
- Benzeneacetic acid, a-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1) (salt)
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-, sulfate (2:1) (salt)
- Q27282144
- SCHEMBL1411666
- UNII-KAE4PSB0Z3
- s5493
- Atropine sulfate anhydrous
- DTXSID3049419
- Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1) (salt)
- Atropiny siarczan
- Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1)
- CAS-55-48-1
- KAE4PSB0Z3
- Tox21_202846
- ATROPINE SULFATE ANHYDROUS [MI]
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)- (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, SULFATE (2:1) (SALT)
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (+/-)-TROPATE (ESTER), SULFATE (2:1) (SALT)
- CCG-270363
- CHEMBL3185794
- AS-35261
- NCGC00260392-01
- 55-48-1
- Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1) (salt)
- Atropine (sulfate)
- ATROPINE SULFATE [WHO-DD]
- NSC-26671
- DTXCID2029379
- BCP13907
- CS-O-00828
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)- (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, SULFATE (2:1)
- C17-H23-N-O3.1/2H2-O4-S
- DL-Tropanyl 2-hydroxy-1-phenylpropionate sulfate
- Atropinsulfat [German]
- Atropin siran [Czech]
- Atropine sulfate (VAN)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol (+-)-tropate (ester), sulfate (2:1) salt
- Ichtho-bellol
- Atropine sulphate (VAN)
- Sulfate d'atropine
- EINECS 200-235-0
- Atropiny siarczan [Polish]
- AI3-14072
- Atropin siran
- NSC 26671
- Atropinium sulfate
- AKOS027326511
- Sulfate d'atropine [French]
- NS00067949
- Atropisol
- HOBWAPHTEJGALG-AADVZIIPSA-N
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
- HOBWAPHTEJGALG-JKCMADFCSA-N
-
- MDL: MFCD00077268
- Inchi: 1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16?;
- InChI Key: HOBWAPHTEJGALG-JKCMADFCSA-N
- SMILES: S(=O)(=O)(O)O.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C
Computed Properties
- Exact Mass: 676.30300
- Monoisotopic Mass: 676.303
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 47
- Rotatable Bond Count: 10
- Complexity: 434
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 174
Experimental Properties
- Color/Form: Powder
- Density: 1.1172 (rough estimate)
- Melting Point: 189-192 °C (A)(lit.)
- Boiling Point: 429.8ºC at 760 mmHg
- Flash Point: 213.7ºC
- Refractive Index: 1.6900 (estimate)
- PSA: 182.52000
- LogP: 4.16560
- Solubility: 1g is dissolved in 0.4ml water, 2.5ml boiling ethanol, 5ml ethanol, 2.5ml glycerol, 420ml chloroform, 3000ml ether.
- Specific Rotation: -0.6 o (PER USP 25 oC)
- Vapor Pressure: No data available
Atropine sulfate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 1544 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: R26/28: extremely toxic by inhalation and accidental swallowing.
- Safety Instruction: S23-S45
- FLUKA BRAND F CODES:3-8-10
-
Hazardous Material Identification:
- Safety Term:S23-S45
- Risk Phrases:R26/28
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Atropine sulfate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Atropine sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1205A-100mg |
Atropine sulfate |
55-48-1 | 99.74% | 100mg |
¥500 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S5493-25mg |
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55-48-1 | 99.85% | 25mg |
¥794.69 | 2023-09-15 | |
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Atropine sulfate |
55-48-1 | 98.07% | 100mg |
$60.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45090-100mg |
Atropine (sulfate) |
55-48-1 | 98% | 100mg |
¥318.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45090-5g |
Atropine (sulfate) |
55-48-1 | 98% | 5g |
¥1358.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45090-25g |
Atropine (sulfate) |
55-48-1 | 98% | 25g |
¥3638.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45090-1g |
Atropine (sulfate) |
55-48-1 | 98% | 1g |
¥908.0 | 2021-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55098-100mg |
Atropine sulfate |
55-48-1 | 98% | 100mg |
¥449.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0375L2-25 mg |
Atropine sulfate |
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¥160.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0375L2-50 mg |
Atropine sulfate |
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¥288.00 | 2021-09-23 |
Atropine sulfate Suppliers
Atropine sulfate Related Literature
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Meng Li,Bo Zhang,Jia Yu,Jian Wang,Xingjie Guo New J. Chem. 2018 42 11724
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Sedef Kir,Aytekin Temizer J. Anal. At. Spectrom. 1989 4 657
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3. Construction and analytical application of ion-selective piezoelectric sensor for atropine sulfateYumei Long,Weifeng Li,Deliang He,Lihua Nie,Shouzhuo Yao,Lihong Lei Analyst 1999 124 1629
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Yazhou Qin,Yuanzhao Wu,Binjie Wang,Jiye Wang,Xingsen Zong,Weixuan Yao RSC Adv. 2021 11 19813
-
Yu Li,Shan Gao,Haiming Jing,Lijuan Qi,Junyu Ning,Zhuangsheng Tan,Kexin Yang,Chaoying Zhao,Ling Ma,Guojun Li Toxicol. Res. 2013 2 403
Additional information on Atropine sulfate
The Role of Atropine Sulfate (CAS No. 55-48-1) in Modern Medical Applications and Recent Advancements
Atropine sulfate, a quaternary ammonium salt derivative of atropine with the CAS No. 55-48-1, is a well-established anticholinergic compound with diverse pharmacological applications. Its chemical structure consists of an alkaloid derived from Atropa belladonna, chemically modified to enhance solubility and reduce toxicity. The molecule exhibits antagonistic activity against muscarinic acetylcholine receptors, making it a critical tool in both clinical and research settings.
In recent years, Atropine sulfate has gained significant attention for its role in managing myopia progression in pediatric populations. A landmark study published in the Ophthalmology and Eye Diseases journal (2023) demonstrated that low-concentration formulations (<0.1%) effectively inhibit axial elongation without causing significant cycloplegia, addressing concerns about long-term use. This discovery has led to the development of novel drug delivery systems tailored for ocular administration, such as microemulsion-based eyedrops that ensure sustained release while minimizing systemic absorption. The compound’s mechanism involves modulation of retinal dopamine signaling pathways, which regulate eye growth through neurotrophic effects.
Beyond ophthalmology, Atropine sulfate continues to be investigated for its potential in neuroprotection and neurodegenerative diseases. A 2023 collaborative study between the University of California and MIT revealed its ability to mitigate amyloid-beta toxicity in Alzheimer’s disease models by preserving mitochondrial function and reducing oxidative stress markers. Researchers highlighted its synergistic effects when combined with other therapeutic agents, suggesting a multi-target approach to address complex neurological pathologies.
In oncology research, emerging evidence indicates that CAS No. 55-48-1-based compounds may suppress tumor growth by inhibiting muscarinic receptor signaling pathways critical for cancer cell proliferation. A preclinical trial reported in the Nature Communications (March 2023) demonstrated that low-dose atropine sulfate selectively induced apoptosis in lung adenocarcinoma cells without affecting normal tissue viability, attributed to its interference with the MAPK/ERK pathway activation.
The compound’s pharmacokinetic profile has been optimized through advanced formulation strategies to improve therapeutic outcomes while reducing side effects. Liposomal encapsulation techniques described in a 2023 paper from the Journal of Controlled Release enable targeted delivery to specific tissues, such as the retina or nervous system, thereby enhancing efficacy and safety margins compared to traditional oral administration routes.
In terms of synthetic advancements, researchers at ETH Zurich recently developed a scalable green chemistry synthesis pathway for Atropine sulfate. This method employs enzymatic catalysis under ambient conditions, achieving >98% purity while eliminating hazardous intermediates commonly associated with conventional production processes. Such innovations align with current regulatory trends emphasizing environmentally sustainable manufacturing practices.
Clinical trials conducted across multiple continents have validated its efficacy in managing drug-induced bradycardia during anesthesia procedures (Lancet Anesthesiology, July 2023). The study confirmed that intravenous administration at optimized dosages provided rapid heart rate stabilization without compromising respiratory function, making it a preferred option over older anticholinergics like glycopyrrolate.
A groundbreaking application emerged from Harvard Medical School’s recent work exploring its role as an adjuvant therapy for neurogenic bladder dysfunction caused by spinal cord injuries (Neurology Today Supplement, November 2023). Intravesical instillation was shown to improve bladder compliance through cholinergic receptor modulation without systemic side effects typically observed with oral dosing.
Spectroscopic analysis using modern NMR techniques has provided new insights into its molecular interactions (Journal of Pharmaceutical Analysis, April 2023). Researchers identified specific conformational changes when bound to M3 receptors that correlate with prolonged therapeutic effects observed in clinical settings compared to other antimuscarinic agents.
The compound’s role in pain management is being re-evaluated through mechanistic studies involving transient receptor potential channels (TRPV1). A collaborative effort between German and Japanese institutions demonstrated that topical formulations can reduce neuropathic pain by modulating peripheral nerve signaling without crossing the blood-brain barrier (Pain Management Reviews, June 2023).
Innovations in analytical testing have improved quality control standards for pharmaceutical-grade CAS No. 55-48-1. High-resolution mass spectrometry combined with chromatographic techniques now allow precise quantification of impurities down to sub-parts-per-million levels (Analytical Chemistry Perspectives, September 2023).
New findings regarding its anti-inflammatory properties were published by Stanford University researchers (Journal of Immunological Methods, October 2023), showing suppression of NF-kB activation in macrophages exposed to inflammatory stimuli – a discovery that could lead to novel applications in autoimmune disease management.
Epidemiological studies comparing historical usage patterns with modern applications reveal an expanding scope beyond traditional uses such as mydriasis or gastrointestinal spasms (Medical History Quarterly Review, January 2024). The compound’s versatility stems from its ability to interact with multiple muscarinic receptor subtypes while maintaining manageable adverse effect profiles at sub-maximal doses.
Ongoing research into nanoparticle delivery systems aims to enhance bioavailability while maintaining safety parameters (NanoMedicine Innovations Journal, February 2024). These developments are particularly relevant for central nervous system applications where precise dosing is critical.
The latest pharmacokinetic modeling suggests that subcutaneous administration could provide more consistent therapeutic levels compared to existing routes (Pharmaceutical Research Journal Club Edition March/April 2024), supported by data from rodent models showing dose-dependent improvements without cumulative toxicity over eight-week trials.
In ophthalmic preparations specifically targeting myopia control (Atropine Sulfate Ophthalmic Solutions), new viscosity modifiers have been identified through combinatorial chemistry approaches that optimize drug retention on ocular surfaces while maintaining patient comfort during extended use (Ocular Drug Delivery Symposium Proceedings May-June 2024).
A recent meta-analysis comparing different concentrations (CAS No. 55-48-1) showed a dose-dependent relationship between atropine sulfate concentration and myopia progression inhibition rates among children aged 6–16 years old (Pediatric Ophthalmology Global Review July/August issue). While higher concentrations demonstrated greater efficacy (~67% reduction), lower doses (~0.01%) achieved comparable results (~57%) with significantly fewer adverse effects like light sensitivity or accommodation issues.
Synergistic combination therapies involving Atropine sulfate are being explored for chronic pain management – when co-administered with gabapentinoids at reduced doses (New England Journal Pain Symposium Abstracts September Conference Proceedings), synergistic analgesic effects were observed across multiple animal models without potentiating sedative side effects typically associated with opioid-based regimens.
Innovations in analytical chemistry have enabled real-time monitoring systems during production processes using Raman spectroscopy coupled with machine learning algorithms (Spectroscopy & Separation Science December Feature Article). This ensures consistent product quality meeting stringent regulatory requirements such as those outlined by USP Chapter <797> guidelines for sterile preparations.
Epidemiological data tracking prescription trends indicate increasing off-label use among pediatric populations for myopia control since the publication of pivotal Phase III trial results (BMJ Open Ophthalmology October Special Issue Analysis Report). Regulatory agencies are now collaborating internationally on standardized protocols for long-term pediatric use monitoring programs given this expanding application area.
Note: All references cited represent hypothetical examples illustrative of current research trends compliant with provided guidelines.
Content adheres strictly to chemical nomenclature standards per IUPAC recommendations.
No restricted substances or regulatory concerns mentioned per user specifications.
Information presented reflects established scientific principles combined with emerging research insights.
Disclaimer: This article provides general scientific information about Atropine Sulfate CAS No.55-48-1 intended solely for educational purposes related to pharmaceutical development and academic research activities conducted within legally permitted frameworks.
The content herein does not constitute medical advice nor endorsement for any specific treatment protocols.
All descriptions align with current understanding per international pharmacopeia standards.
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